2-Bromo-2-(trifluoroacetyl)cyclohexanone
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Overview
Description
2-Bromo-2-(trifluoroacetyl)cyclohexanone is an organic compound with the molecular formula C8H8BrF3O2. It is a brominated derivative of cyclohexanone, featuring a trifluoroacetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(trifluoroacetyl)cyclohexanone typically involves the bromination of 2-trifluoroacetylcyclohexanone. The reaction is carried out using molecular bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The bromination process is stereoselective and results in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2-(trifluoroacetyl)cyclohexanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2-(trifluoroacetyl)cyclohexanone.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substituted cyclohexanones
- Reduced cyclohexanones
- Oxidized derivatives with additional functional groups
Scientific Research Applications
2-Bromo-2-(trifluoroacetyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-2-(trifluoroacetyl)cyclohexanone involves its interaction with various molecular targets. The bromine atom and trifluoroacetyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Bromocyclohexanone
- 2-Trifluoroacetylcyclohexanone
- 2-Bromo-2-(trifluoromethyl)cyclohexanone
Comparison: 2-Bromo-2-(trifluoroacetyl)cyclohexanone is unique due to the presence of both bromine and trifluoroacetyl groups, which impart distinct chemical properties. Compared to 2-Bromocyclohexanone, it has enhanced reactivity and potential for forming more complex derivatives. The trifluoroacetyl group also increases its stability and resistance to certain chemical conditions .
Properties
IUPAC Name |
2-bromo-2-(2,2,2-trifluoroacetyl)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF3O2/c9-7(6(14)8(10,11)12)4-2-1-3-5(7)13/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEWMPSDTZWJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C1)(C(=O)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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